Cas no 116434-95-8 (5-Fluoro-3,4-dihydro-2(1H)-quinolinone)

5-Fluoro-3,4-dihydro-2(1H)-quinolinone 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-3,4-dihydro-1h-quinolin-2-one
- ACMC-20mmfd
- 2(1H)-QUINOLINONE, 5-FLUORO-3,4-DIHYDRO
- 5-fluoro-3,4-dihydro-2(1H)-quinolinone
- 2(1H)-Quinolinone, 5-fluoro-3,4-dihydro-
- CTK0C5297
- 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
- SureCN3723532
- SCHEMBL13732049
- DOFDWRKGYCKMIE-UHFFFAOYSA-N
- DTXSID50627963
- DB-349909
- MFCD19369723
- BS-19280
- 116434-95-8
- SCHEMBL3723532
- 5-Fluoro-3,4-dihydro-2(1H)-quinolinone
-
- MDL: MFCD19369723
- インチ: InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
- InChIKey: DOFDWRKGYCKMIE-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2=C(F)C=CC=C2N1
計算された属性
- せいみつぶんしりょう: 165.058992041g/mol
- どういたいしつりょう: 165.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-Fluoro-3,4-dihydro-2(1H)-quinolinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB573158-250mg |
5-Fluoro-3,4-dihydro-1H-quinolin-2-one, 95%; . |
116434-95-8 | 95% | 250mg |
€412.10 | 2024-08-02 | |
A2B Chem LLC | AA16000-1g |
5-Fluoro-3,4-dihydro-2(1h)-quinolinone |
116434-95-8 | 95% | 1g |
$597.00 | 2024-04-20 | |
A2B Chem LLC | AA16000-5g |
5-Fluoro-3,4-dihydro-2(1h)-quinolinone |
116434-95-8 | 95% | 5g |
$1642.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1003603-5g |
5-fluoro-3,4-dihydroquinolin-2(1H)-one |
116434-95-8 | 95% | 5g |
$1780 | 2024-07-24 | |
Chemenu | CM223541-1g |
5-Fluoro-3,4-dihydroquinolin-2(1H)-one |
116434-95-8 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM223541-1g |
5-Fluoro-3,4-dihydroquinolin-2(1H)-one |
116434-95-8 | 95% | 1g |
$508 | 2021-08-04 | |
TRC | F402030-100mg |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone |
116434-95-8 | 100mg |
$ 295.00 | 2022-06-05 | ||
TRC | F402030-10mg |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone |
116434-95-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | F402030-50mg |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone |
116434-95-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758664-1g |
5-Fluoro-3,4-dihydroquinolin-2(1h)-one |
116434-95-8 | 95% | 1g |
¥5701.00 | 2024-08-09 |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
5-Fluoro-3,4-dihydro-2(1H)-quinolinoneに関する追加情報
5-Fluoro-3,4-dihydro-2(1H)-quinolinone (CAS 116434-95-8): A Comprehensive Overview of Properties, Applications, and Market Trends
5-Fluoro-3,4-dihydro-2(1H)-quinolinone (CAS 116434-95-8) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This fluoroquinolinone derivative belongs to the class of dihydroquinolinones, which are known for their versatile biological activities and structural uniqueness. The presence of both fluorine and the quinolinone scaffold makes this compound particularly interesting for drug discovery applications.
The molecular structure of 5-Fluoro-3,4-dihydro-2(1H)-quinolinone features a fused bicyclic system with a ketone group at position 2 and a fluorine atom at position 5. This specific substitution pattern contributes to its enhanced metabolic stability compared to non-fluorinated analogs, a property highly valued in medicinal chemistry. Researchers have noted that the fluorine atom in this position can significantly influence the compound's electronic distribution, potentially improving its binding affinity to biological targets.
Recent studies highlight the growing importance of fluorinated heterocycles like 5-Fluoro-3,4-dihydro-2(1H)-quinolinone in the development of new therapeutic agents. The compound serves as a valuable pharmaceutical intermediate for synthesizing potential drugs targeting neurological disorders and inflammatory conditions. Its structural features make it particularly suitable for designing kinase inhibitors and GPCR modulators, addressing current demands in precision medicine approaches.
From a synthetic chemistry perspective, 5-Fluoro-3,4-dihydro-2(1H)-quinolinone offers multiple sites for further functionalization, making it a versatile building block for medicinal chemistry programs. The compound's moderate lipophilicity (predicted logP ~1.8) and good solubility profile in common organic solvents facilitate its use in various chemical transformations. These properties have led to increased interest from contract research organizations specializing in custom synthesis services.
The market for fluoroquinolinone derivatives has shown steady growth, driven by the pharmaceutical industry's continuous search for novel bioactive scaffolds. 5-Fluoro-3,4-dihydro-2(1H)-quinolinone has become particularly relevant in the context of fragment-based drug discovery, where its relatively small size (MW 179.17 g/mol) and privileged structure characteristics make it an attractive starting point for lead optimization programs.
Analytical characterization of 5-Fluoro-3,4-dihydro-2(1H)-quinolinone typically involves techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound generally shows excellent stability under standard storage conditions (room temperature, protected from light and moisture), with purity levels exceeding 98% in commercially available samples. These quality parameters are crucial for researchers requiring high-grade materials for sensitive biological assays.
In material science applications, the quinolinone core of this compound has shown promise in the development of organic electronic materials. The fluorine substitution can influence the material's photophysical properties, making 5-Fluoro-3,4-dihydro-2(1H)-quinolinone a potential candidate for designing novel fluorescent probes or charge transport materials. This dual applicability in both life sciences and materials research contributes to its growing commercial significance.
Recent patent literature reveals an increasing number of applications featuring 5-Fluoro-3,4-dihydro-2(1H)-quinolinone as a key structural element in various therapeutic areas. Particularly notable is its incorporation into compounds targeting neurodegenerative diseases and autoimmune disorders, reflecting current healthcare priorities. The compound's favorable toxicity profile in preliminary studies further enhances its appeal as a scaffold for drug development.
From a regulatory standpoint, 5-Fluoro-3,4-dihydro-2(1H)-quinolinone is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers should always verify the latest chemical regulations before initiating large-scale work with this compound. Proper handling procedures, including the use of standard laboratory personal protective equipment, are recommended when working with this material.
The synthesis of 5-Fluoro-3,4-dihydro-2(1H)-quinolinone typically involves multi-step organic transformations starting from commercially available fluorinated aniline derivatives. Recent process optimization efforts have focused on improving the atom economy and reducing the environmental impact of its production, aligning with the pharmaceutical industry's growing emphasis on green chemistry principles.
Looking ahead, the demand for 5-Fluoro-3,4-dihydro-2(1H)-quinolinone is expected to rise as research into fluorinated bioactive compounds continues to expand. Its combination of synthetic accessibility, structural features amenable to diversification, and promising biological activity profile positions this compound as an important tool in modern drug discovery efforts. The scientific community continues to explore new applications for this versatile heterocyclic building block across multiple disciplines.
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